1-(2-chloro-6-fluorobenzyl)-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

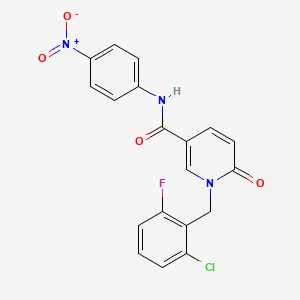

This compound is a dihydropyridine-based carboxamide featuring a 2-chloro-6-fluorobenzyl substituent at the N1 position and a 4-nitrophenyl group at the carboxamide moiety. Its structure combines a heterocyclic core (6-oxo-1,6-dihydropyridine) with halogenated and electron-withdrawing groups, which are common in medicinal chemistry for modulating bioactivity and physicochemical properties.

Properties

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClFN3O4/c20-16-2-1-3-17(21)15(16)11-23-10-12(4-9-18(23)25)19(26)22-13-5-7-14(8-6-13)24(27)28/h1-10H,11H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASMFFMRZJBHIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClFN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-chloro-6-fluorobenzyl)-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, research has highlighted the role of dihydropyridines in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study demonstrated that derivatives of dihydropyridine could effectively inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .

Inhibition of Enzymatic Activity

Another area of interest is the compound's potential as an inhibitor of specific enzymes. Dihydropyridines have been shown to interact with enzymes such as poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Selective inhibition of PARP has been linked to enhanced efficacy in cancer therapies by preventing cancer cells from repairing DNA damage induced by chemotherapy .

The biological activity of this compound is believed to involve several mechanisms:

- Interaction with Receptors : The compound may bind to specific cellular receptors, influencing various signaling pathways.

- Enzyme Inhibition : By inhibiting key enzymes involved in cellular processes, the compound can disrupt the normal function of cancer cells.

- Induction of Apoptosis : Evidence suggests that dihydropyridines can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Experimental Data

Several studies have provided insights into the biological activity of related compounds:

- In Vivo Efficacy : A study involving a dihydropyridine derivative showed a marked reduction in tumor volume in mice models when administered at specific dosages .

- Cell Line Studies : In vitro assays demonstrated that the compound significantly reduced cell viability in various cancer cell lines, indicating its potential as an anticancer agent .

- Mechanistic Insights : Molecular docking studies revealed that the compound could effectively bind to target proteins associated with cancer progression, suggesting a rational basis for its observed biological activity .

Data Summary Table

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, synthetic pathways, and inferred bioactivity.

Structural Similarities and Variations

The compound shares a 6-oxo-1,6-dihydropyridine/pyridazine core with several analogs (Table 1). Key differences lie in the substitution patterns:

Key Observations :

- Halogenation: The 2-chloro-6-fluorobenzyl group may confer metabolic stability over non-halogenated benzyl substituents (e.g., compound 8 in ).

- Heterocyclic Core : Pyridazine-based analogs (e.g., compound 8) exhibit distinct electronic properties compared to pyridine derivatives, affecting solubility and target affinity .

Inferred Bioactivity

While direct data for the target compound are lacking, analogs with halogenated benzyl groups (e.g., 3-chlorobenzyl in ) show enhanced antiparasitic activity against Trypanosoma cruzi due to increased proteasome binding . The 4-nitrophenyl group in the target compound may further enhance this interaction through π-π stacking with aromatic residues in the proteasome . However, pyridazine-based analogs (e.g., compound 8) exhibit lower potency than pyridine derivatives, highlighting the core structure’s importance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.